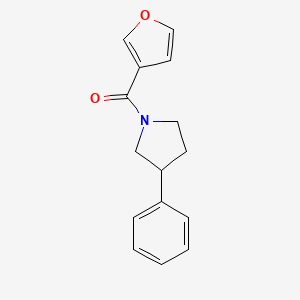
ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS Number: 898053-56-0 . It has a molecular weight of 241.25 and its IUPAC name is ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate .
Molecular Structure Analysis
The InChI code for ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is 1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has a storage temperature of 28 C . Unfortunately, other specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthetic Applications and Biological Activities
Synthesis of Pyrazole Derivatives
Pyrazole derivatives synthesized from similar compounds have been reported to exhibit fungicidal and plant growth regulation activities. These compounds are synthesized through reactions involving ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating the utility of pyrazole derivatives in agricultural chemistry (L. Minga, 2005; 李明 et al., 2005).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showed significant in vitro antimicrobial and anticancer activity, highlighting the therapeutic potential of such compounds in developing new drugs (H. Hafez et al., 2016).
Antimicrobial and Fungicidal Activities
Several studies focus on the synthesis and evaluation of pyrazole-based compounds for antimicrobial and fungicidal applications. These findings underscore the potential of pyrazole derivatives in addressing plant diseases and microbial infections (Nesrin Şener et al., 2017; Nikulsinh Sarvaiya et al., 2019).
Cytotoxic Activity Against Tumor Cell Lines
Pyrazole derivatives have been evaluated for their cytotoxic properties against tumor cell lines, providing a foundation for further research into their potential as anticancer agents (M. E. Kodadi et al., 2007).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, including pyrazole derivatives, demonstrated their potential activity as corrosion inhibitors, suggesting applications in materials science (Hengliang Wang et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of “ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate” are currently unknown
Mode of Action
It is known that the compound contains a nitro group and a pyrazole ring, which are common functional groups in many biologically active compounds . These groups may interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compound’s nitro group and pyrazole ring could potentially interact with various enzymes and receptors, affecting multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of “ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate” can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 28°C . Furthermore, the compound’s solubility in water and other polar solvents could influence its absorption and distribution in the body .
Propiedades
IUPAC Name |
ethyl 4-(5-methyl-3-nitropyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLLNFCICSHZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)
![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)
![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)



![N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2805007.png)
![2-[2-(2-Hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2805008.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide](/img/structure/B2805010.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2805011.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)
![1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2805014.png)